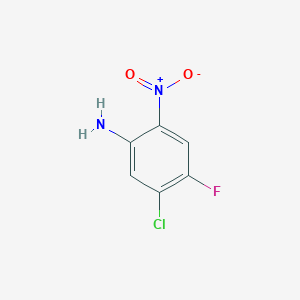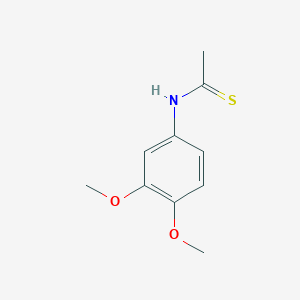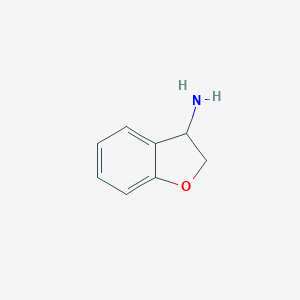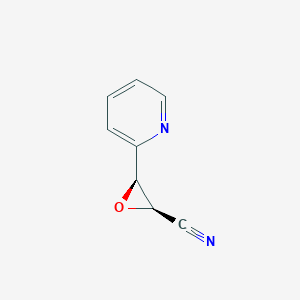
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide is a quaternary ammonium compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBQ-167, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
MBQ-167 has been found to selectively block certain types of ion channels, specifically the voltage-gated sodium channels Nav1.1 and Nav1.2. This blockage results in the suppression of neuronal excitability, which may explain its anticonvulsant properties. Additionally, MBQ-167 has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membrane integrity.
生化和生理效应
The selective blockage of Nav1.1 and Nav1.2 by MBQ-167 has been shown to result in a decrease in the frequency and amplitude of epileptic seizures in animal models. Additionally, the disruption of cell membrane integrity in bacteria and fungi by MBQ-167 has been shown to result in growth inhibition and cell death.
实验室实验的优点和局限性
MBQ-167 has several advantages for laboratory experiments. It is a highly selective ion channel blocker, making it a useful tool for studying the role of Nav1.1 and Nav1.2 in neuronal excitability. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. However, MBQ-167 has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its selectivity for Nav1.1 and Nav1.2 may limit its usefulness in studying other types of ion channels.
未来方向
There are several future directions for research on MBQ-167. One potential direction is the development of new antimicrobial agents based on the structure of MBQ-167. Additionally, further research is needed to fully understand the mechanism of action of MBQ-167 and its potential use in the treatment of epilepsy. Furthermore, research is needed to explore the potential use of MBQ-167 in the study of other types of ion channels and their role in neuronal excitability.
合成方法
The synthesis of MBQ-167 involves the reaction of 3-benzylquinuclidine with 3-bromopropyltrimethylammonium bromide, followed by the reaction with methylpyrrolidine. The resulting compound is then treated with iodine to produce the diiodide salt of MBQ-167. The synthesis method has been optimized to produce high yields of MBQ-167 with purity suitable for scientific research applications.
科学研究应用
MBQ-167 has been studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, MBQ-167 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, MBQ-167 has been studied for its potential use as a tool in neuroscience research due to its ability to selectively block certain types of ion channels.
属性
CAS 编号 |
19653-53-3 |
|---|---|
产品名称 |
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide |
分子式 |
C22H36I2N2 |
分子量 |
582.3 g/mol |
IUPAC 名称 |
3-benzyl-1-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-1-azoniabicyclo[2.2.2]octane;diiodide |
InChI |
InChI=1S/C22H36N2.2HI/c1-23(12-5-6-13-23)14-7-15-24-16-10-21(11-17-24)22(19-24)18-20-8-3-2-4-9-20;;/h2-4,8-9,21-22H,5-7,10-19H2,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
LIIKJTDKQPJHBO-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-] |
规范 SMILES |
C[N+]1(CCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-] |
同义词 |
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




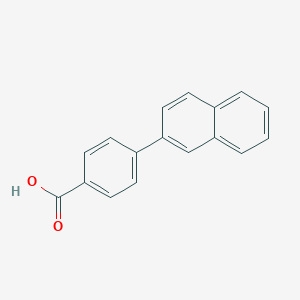
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
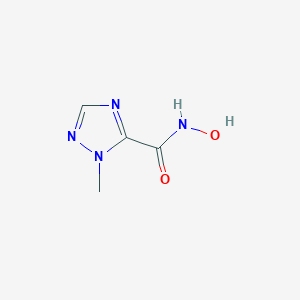
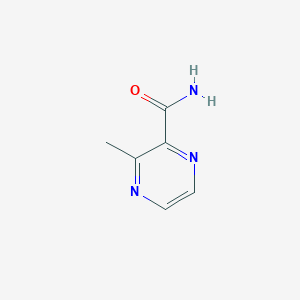
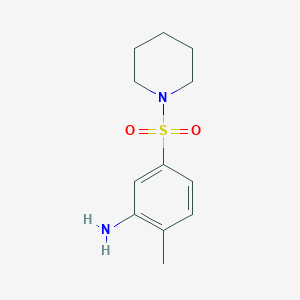
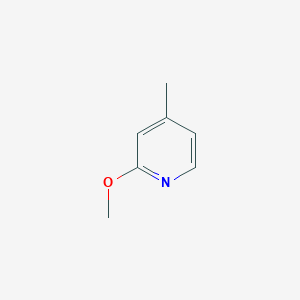

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
